molecular formula C18H20N4 B2712012 3-Propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 844836-34-6

3-Propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2712012
CAS No.: 844836-34-6
M. Wt: 292.386
InChI Key: QZRZSGOKYUVESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a specialized chemical reagent designed for research and development in medicinal chemistry. This compound belongs to the pyrido[1,2-a]benzimidazole class, a family of nitrogen-containing heterocyclic structures that are of significant interest in the search for new biologically active substances . Such fused heterocyclic systems are often explored because their structures are similar to natural purines and pyrimidines, which are fundamental building blocks in nucleic acids . This structural similarity makes them prime candidates for investigating interactions with various cellular targets. Researchers focus on this class of compounds for their potential pharmacological properties. Benzimidazole and related polycyclic hybrids have been reported to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects . The specific substitution pattern on the core scaffold, such as the propyl and propylamino groups on this particular derivative, is a common strategy in drug discovery to optimize properties like potency and selectivity during structure-activity relationship (SAR) studies . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-3-7-13-11-17(20-10-4-2)22-16-9-6-5-8-15(16)21-18(22)14(13)12-19/h5-6,8-9,11,20H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRZSGOKYUVESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound belonging to the pyrido[1,2-a]benzimidazole class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, particularly focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Biological Activity Overview

Research indicates that derivatives of pyrido[1,2-a]benzimidazole exhibit various biological activities, including antitumor, antimicrobial, and antiparasitic effects. The specific activity profile of this compound has been investigated in several studies.

Antimicrobial Activity

Recent studies have shown that pyrido[1,2-a]benzimidazole derivatives possess significant antimicrobial properties. For instance, a study found that compounds in this class demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected compounds were reported as follows:

CompoundMIC (μg/ml)Bacterial Strain
This compound50Staphylococcus aureus
This compound62.5Escherichia coli

These results indicate that the compound exhibits promising antibacterial activity.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects, particularly against Schistosoma mansoni, a significant human pathogen causing schistosomiasis. In vitro studies reported IC50 values ranging from 0.08 to 1.43 μM against newly transformed schistosomula and adult worms. Additionally, in vivo studies demonstrated moderate to high reductions in worm burden (35.8% to 89.6%) in infected mice models .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in critical metabolic pathways of pathogens or cancer cells.

Case Studies

A notable case study highlighted the efficacy of pyrido[1,2-a]benzimidazole derivatives in treating schistosomiasis. The study involved a series of experiments where infected mice were treated with varying doses of the compound over a period of time. Results indicated a significant reduction in parasite load and associated morbidity .

Toxicity and Safety Profile

While the compound shows promising biological activity, it also exhibits some toxicity profiles. For instance, selectivity index (SI) values indicated potential toxicity towards certain mammalian cell lines (e.g., rat L6 myoblast cells) with SI < 10 . Further studies are necessary to evaluate the safety and therapeutic window of this compound.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of nitrogen-containing heterocycles. Key analogues include:

Compound Class Core Structure Substituents Key Properties
Pyrido[1,2-a]pyrimidines Pyrido-pyrimidine Varied alkyl/aryl groups Moderate antibacterial activity (MIC: 25–50 µg/ml)
Pyrido[1,2-a]benzimidazoles Pyrido-benzimidazole Indolyl, triazole, carbonitrile Antimicrobial, antioxidant
Pyrido[1,2-a]indoles Pyrido-indole Pentafluorophenyl, triazole Synthetic versatility (aryne intermediates)
Antimicrobial Effects
  • Pyrido[1,2-a]pyrimidines: Inhibited E. coli (MIC: 25–50 µg/ml) and B. albicans . Lower potency compared to standard drugs like ampicillin (MIC: <5 µg/ml).
  • Pyrido[1,2-a]benzimidazoles: Indolyl-substituted derivatives demonstrated broad-spectrum antimicrobial activity (e.g., against S. aureus, P. aeruginosa) and antioxidant effects . The carbonitrile group in 3-Propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile may enhance target binding compared to non-nitrilated analogues.
  • Pyrido[1,2-a]indoles :

    • Primarily explored for synthetic utility (e.g., pentafluorophenyl substituents via nucleophilic substitution) rather than biological activity .

Key Differences and Limitations

  • Activity Spectrum : Pyrido[1,2-a]pyrimidines lack antifungal activity, while benzimidazoles with indolyl/carbonitrile groups show broader efficacy .
  • Synthetic Complexity : The pentafluorophenyl substituents in indoles require advanced methodologies compared to alkylation in benzimidazoles .
  • Potency : All analogues exhibit higher MIC values than clinical antibiotics, necessitating structural optimization .

Q & A

Basic: What synthetic routes are commonly used to prepare 3-Propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile?

Answer:
The synthesis typically involves multicomponent reactions (MCRs) to construct the pyrido[1,2-a]benzimidazole core. A validated approach includes:

Core formation : Cyclization of 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aldehydes under reflux conditions .

Functionalization : Subsequent alkylation or nucleophilic substitution at the 1-position using propylamine derivatives. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and minimize side products .

Purification : Precipitate the product directly from the reaction medium or use flash chromatography (e.g., cyclohexane/ethyl acetate gradients) for impurities .

Advanced: How can computational modeling resolve contradictory data on the compound’s biological activity across assays?

Answer:
Contradictions in activity (e.g., varying IC50 values) may arise from assay conditions or target promiscuity. Methodological steps:

Molecular docking : Use software like AutoDock Vina to predict binding modes to hypothesized targets (e.g., kinases, GPCRs) and compare with experimental data .

MD simulations : Perform 100-ns simulations to assess binding stability and identify key residues influencing affinity .

Assay standardization : Replicate conflicting assays under controlled conditions (pH, temperature, cofactors) to isolate variables .

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:

NMR : Use ¹H/¹³C NMR (400–600 MHz) to confirm substituent positions (e.g., propyl vs. allyl groups) and assess aromaticity .

IR : Identify functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, NH bends at ~1545 cm⁻¹) .

HRMS : Validate molecular formula (e.g., C20H22N5) with <2 ppm mass accuracy .

Advanced: What strategies optimize pharmacokinetic properties for in vivo studies?

Answer:
Address poor solubility or metabolic instability via:

Salt formation : Screen counterions (e.g., HCl, mesylate) to enhance aqueous solubility .

Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) at the propylamino moiety .

Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) and guide structural modifications .

Basic: How should researchers handle safety concerns during synthesis?

Answer:

PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with intermediates (e.g., azides, cyanides) .

Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile solvents (e.g., CH2Cl2) .

Waste disposal : Neutralize reactive byproducts (e.g., quench azides with NaNO2/HCl) before disposal .

Advanced: How can researchers integrate this compound into existing pharmacological frameworks?

Answer:

Target profiling : Screen against kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Pathway analysis : Use STRING or KEGG databases to map hypothesized targets (e.g., apoptosis pathways) and validate via siRNA knockdown .

Comparative studies : Benchmark against structurally similar compounds (e.g., 1-[4-(4-Chlorobenzyl)piperazin-1-yl] derivatives) to refine structure-activity relationships .

Basic: What in vitro assays are suitable for initial anticancer activity screening?

Answer:

Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Apoptosis : Annexin V/PI staining coupled with flow cytometry .

Cell cycle analysis : PI staining to assess G1/S arrest .

Advanced: How can contradictory solubility data between computational predictions and experimental results be reconciled?

Answer:

Solvent parameterization : Recalculate COSMO-RS models with updated solvent descriptors (e.g., H-bond donor/acceptor strengths) .

Polymorph screening : Use XRPD to identify crystalline forms with differing solubilities .

Experimental validation : Measure solubility in biorelevant media (e.g., FaSSIF/FeSSIF) rather than pure solvents .

Basic: What chromatographic methods are effective for purity analysis?

Answer:

HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) and UV detection at 254 nm .

TLC : Monitor reaction progress using silica plates (cyclohexane/ethyl acetate 2:1, Rf ~0.4–0.6) .

Advanced: How can researchers design derivatives to overcome resistance mechanisms observed in cell lines?

Answer:

Resistance profiling : Generate resistant clones via gradual dose escalation and perform whole-exome sequencing to identify mutations .

Analog synthesis : Modify the propylamino group (e.g., introduce bulkier substituents) to sterically hinder target mutations .

Combination studies : Test synergy with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.